Tuberostemonine

Übersicht

Beschreibung

Tuberstemonine is a natural alkaloid found in the roots of plants belonging to the genus Stemona, particularly Stemona tuberosa. This compound has garnered significant interest due to its diverse biological activities, including antimalarial, antitussive, and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Tuberstemonine hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Alkaloiden.

5. Wirkmechanismus

Tuberstemonine entfaltet seine Wirkungen über mehrere Mechanismen:

Antimalarielle Aktivität: Es zielt auf Plasmodium falciparum Ferredoxin-NADP+-Reduktasen ab, stört das Redoxgleichgewicht des Parasiten und führt zu seinem Tod.

Hustenstillende Aktivität: Die Verbindung moduliert den Hustenreflex, indem sie auf bestimmte Rezeptoren im Atmungssystem wirkt.

Entzündungshemmende Aktivität: Tuberstemonine hemmt die Expression von Entzündungsmediatoren und reduziert so Entzündungen.

Wirkmechanismus

Target of Action

Tuberostemonine, an alkaloid, primarily targets Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . This enzyme plays a crucial role in the life cycle of the Plasmodium falciparum parasite, making it a key target for antimalarial agents .

Mode of Action

This suggests that this compound may bind to its target, inhibiting its function and thus interfering with the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

This compound has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . These pathways play a significant role in cell proliferation and survival, and their inhibition can lead to reduced inflammation and fibrosis .

Pharmacokinetics

It has been reported that this compound exhibits rapid distribution and elimination from rat plasma . This suggests that this compound may have good bioavailability and could be quickly metabolized and excreted.

Result of Action

This compound has been shown to have antimalarial activity by targeting Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR) . Additionally, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts . This results in reduced inflammation and fibrosis, demonstrating the compound’s potential therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the transport mechanisms and potencies of this compound can vary depending on the route of administration . .

Biochemische Analyse

Biochemical Properties

Tuberostemonine interacts with various biomolecules, contributing to its diverse biological activities. It is known to target Plasmodium falciparum ferredoxin-NADP+ reductases (pfFNR), an enzyme crucial for the survival of malaria-causing parasites

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . This suggests that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it has been found to suppress TGF-β and SDF-1 secreted by macrophages and fibroblasts, thereby influencing the PI3K-dependent AKT and ERK pathways . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits dose-dependent inhibitory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have antitussive activity in mice, with the effects being dose-dependent

Metabolic Pathways

It is known to influence the PI3K-dependent AKT and ERK pathways This could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known to be absorbed in the intestines and distributed throughout the body

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tuberstemonine umfasst mehrere Schritte, beginnend mit einem Hydroindolinonderivat, das aus Carbobenzoxy-geschütztem L-Tyrosin gewonnen wird. Zu den wichtigsten Schritten gehören die Verwendung von Rutheniumkatalysatoren für die Azepinringschlussmetathese, Alkenisomerisierung und Kreuzmetathese-Propenyl-Vinyl-Austausch. Die stereoselektive Anlagerung eines Gamma-Butyrolactonrings an eine Tetracyclus-Kernstruktur wird unter Verwendung eines lithiierten asymmetrischen Bicyclo[3.2.1]octan-orthoesters erreicht .

Industrielle Herstellungsverfahren: Die industrielle Extraktion von Tuberstemonine aus pflanzlichen Quellen erfolgt durch Rückfluss des Pflanzenmaterials mit Ethanol, gefolgt von der Konzentration und Elution mit makroporösem Harz, um das Alkaloid zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tuberstemonine durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) und Silberoxid werden häufig als Oxidationsmittel verwendet.

Reduktion: Platinoxid (PtO2) wird für die Reduktion von Tuberstemonine verwendet, was zu einem Dihydroderivat führt.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Tuberstemonine ist Teil der Stemona-Alkaloidfamilie, zu der Verbindungen wie Stemonin, Stemonidin und Stemonamin gehören. Diese Verbindungen teilen sich eine ähnliche Pyrroloazepin-Kernstruktur, unterscheiden sich jedoch in ihren Seitenketten und funktionellen Gruppen . Tuberstemonine ist aufgrund seiner starken antimalariellen und hustenstillenden Aktivitäten einzigartig, die bei anderen Stemona-Alkaloiden nicht so ausgeprägt sind .

Ähnliche Verbindungen:

- Stemonine

- Stemonidine

- Stemonamine

Biologische Aktivität

Tuberostemonine, a complex pentacyclic alkaloid derived from various species of the Stemona genus, has garnered attention for its diverse biological activities. This article delves into the compound's effects on pulmonary fibrosis, multidrug resistance in cancer, and its overall pharmacological potential.

Overview of this compound

This compound is primarily recognized for its role in modulating biological processes related to fibrosis and cancer cell behavior. Its chemical structure allows it to interact with various cellular pathways, making it a candidate for therapeutic applications.

1. Pulmonary Fibrosis Modulation

Research indicates that this compound exhibits significant effects on lung fibroblasts, particularly in the context of pulmonary fibrosis. A study investigated its impact on TGF-β1 induced cell proliferation and the subsequent alleviation of pulmonary fibrosis in mice.

-

In Vitro Findings :

- Concentrations of this compound (350, 550, and 750 µM) were tested against TGF-β1 (10 μg/L).

- The compound demonstrated an IC50 value of 1.9 mM.

- A reduction exceeding 50% was observed in the secretion levels of hydroxyproline, fibronectin, collagen types I and III, and α-SMA after treatment with this compound .

- In Vivo Findings :

2. Reversal of Multidrug Resistance in Cancer

This compound has also been studied for its potential to reverse multidrug resistance (MDR) in cancer cells, specifically in K562/ADR myelogenous leukemia cells.

- Experimental Results :

- At concentrations of 350 µg/mL and 500 µg/mL, this compound inhibited MDR1 expression significantly (P < 0.05).

- It enhanced apoptosis in cancer cells when combined with adriamycin, indicating a synergistic effect.

- Flow cytometry results suggested that while this compound increased apoptosis rates, it did not inhibit P-glycoprotein (P-gp) activity directly; rather, high concentrations might lead to cell death independent of P-gp modulation .

Summary of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Pulmonary Fibrosis | In vitro & In vivo studies | Reduced fibronectin, collagen levels; improved lung function by >50% |

| Multidrug Resistance | K562/ADR leukemia cell model | Inhibited MDR1 expression; promoted apoptosis with adriamycin |

Case Study: Alleviation of Pulmonary Fibrosis

A study conducted on mice subjected to bleomycin-induced pulmonary fibrosis demonstrated that treatment with this compound led to substantial improvements in lung function and histological parameters indicative of reduced fibrosis. The results underscored its potential as a therapeutic agent for fibrotic diseases.

Case Study: Cancer Cell Apoptosis

In another study focusing on K562/ADR cells, this compound was shown to enhance the efficacy of standard chemotherapeutics by promoting apoptosis and inhibiting drug resistance mechanisms. This suggests that this compound could be integrated into treatment regimens for more effective cancer management.

Eigenschaften

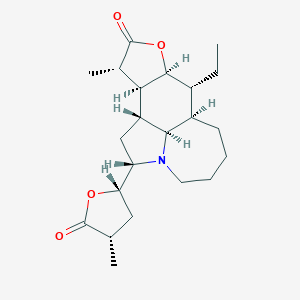

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988496 | |

| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20460-41-7, 6879-01-2 | |

| Record name | Stemonine (C22 alkaloid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20460-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuberostemonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.